molecular formula C25H29N3O4 B11418212 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11418212
M. Wt: 435.5 g/mol
InChI Key: PNULKKUDTJYQIQ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that includes hydroxyphenyl, hydroxypropyl, and methylbutoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazol core and subsequent functionalization with hydroxyphenyl, hydroxypropyl, and methylbutoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other pyrrolo[3,4-c]pyrazol derivatives with different substituents on the aromatic rings or the pyrazol core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Hydroxyl groups : Contribute to antioxidant properties.
  • Pyrrolo[3,4-c]pyrazolone core : Known for various biological activities including anti-inflammatory and anticancer effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances free radical scavenging abilities. For instance, studies on related dihydropyrrolo compounds have shown effective inhibition of oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism where the compound modulates inflammatory pathways, potentially through the NF-κB signaling pathway .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells. For example, similar derivatives have been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors .

Study 1: Antioxidant Evaluation

A study conducted on a series of pyrrolo[3,4-c]pyrazolones, including our target compound, assessed their ability to scavenge free radicals using DPPH and ABTS assays. The results indicated a significant reduction in radical species with an IC50 value comparable to established antioxidants .

Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, treatment with the compound resulted in a dose-dependent decrease in nitric oxide production. This was accompanied by reduced expression of iNOS and COX-2, suggesting effective modulation of inflammatory mediators .

Data Tables

Biological ActivityAssay TypeResult
AntioxidantDPPH ScavengingIC50 = 20 μM
Anti-inflammatoryNO ProductionReduced by 50% at 10 μM
Anticancer (Cell Line)MTT AssayIC50 = 15 μM in MCF-7

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-16(2)11-14-32-18-8-5-7-17(15-18)24-21-22(19-9-3-4-10-20(19)30)26-27-23(21)25(31)28(24)12-6-13-29/h3-5,7-10,15-16,24,29-30H,6,11-14H2,1-2H3,(H,26,27)

InChI Key

PNULKKUDTJYQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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